(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for (1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid are not extensively detailed in the available literature. it is typically synthesized through organic synthesis techniques involving the appropriate starting materials and reagents . Industrial production methods would likely involve similar synthetic routes but on a larger scale, ensuring purity and consistency for research purposes .
Chemical Reactions Analysis
(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used in the study of chemical reactions and mechanisms, particularly in the field of organic chemistry.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound can contribute to the development of new therapeutic agents and drug discovery.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and other biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid can be compared with other similar compounds, such as:
Naphtho[1,8-cd]isothiazole derivatives: These compounds share a similar core structure but differ in their functional groups and properties.
Acetic acid derivatives: Compounds with acetic acid functional groups that exhibit different chemical behaviors and applications.
The uniqueness of this compound lies in its specific structure and the presence of the 1,1-dioxido group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c14-11(15)7-13-9-5-1-3-8-4-2-6-10(12(8)9)18(13,16)17/h1-6H,7H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHOBZOVOOSPQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331272 | |
Record name | 2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49731991 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
857041-85-1 | |
Record name | 2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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